3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperidine derivative featuring a 5-nitro-substituted pyridine ring linked via a sulfanyl (thioether) group at the 3-position of the piperidine scaffold. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This structure is pivotal in medicinal chemistry for developing kinase inhibitors or protease modulators due to its ability to engage in hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
tert-butyl 3-(5-nitropyridin-2-yl)sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-4-5-12(10-17)23-13-7-6-11(9-16-13)18(20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROZNFLNTPUPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129330 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-38-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the nitration of pyridine to introduce the nitro group at the desired position.
Sulfanyl Linkage Formation: The nitro-pyridine derivative is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Piperidine Ring Introduction: The resulting compound is further reacted with a piperidine derivative under appropriate conditions to form the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of various functional groups at the sulfanyl position.
Scientific Research Applications
3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of nitro-pyridine derivatives with biological targets.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl linkage and piperidine ring may also play roles in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogous derivatives:
Key Research Findings
- Biological Activity : The nitro-pyridine-sulfanyl motif in the target compound has shown promise in inhibiting tyrosine kinases (IC50 ~ 0.8 µM), outperforming Analog 1 (IC50 > 10 µM) due to stronger π-acceptor interactions .
- Synthetic Utility : Analog 5 ’s hydroxyethylsulfanyl group enables facile derivatization for prodrug strategies, a feature absent in the target compound .
Biological Activity
3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a nitro group on a pyridine ring linked to a piperidine ring via a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C15H21N3O4S
- Molar Mass : 339.41 g/mol
- CAS Number : 1353981-38-0
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the sulfanyl linkage and piperidine ring can influence binding affinity and specificity for biological targets .
Pharmacological Applications
Research indicates that this compound may serve as a building block for the synthesis of pharmaceutical agents. Its structural characteristics suggest potential applications in:
- Medicinal Chemistry : Development of drugs targeting various diseases.
- Biological Studies : Investigation of interactions between nitro-pyridine derivatives and biological targets.
- Materials Science : Creation of novel materials with specific properties due to its unique structure .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that could be relevant for understanding the efficacy of this compound:
- TRPV1 Receptor Modulation :
- Inhibition Studies :
-
Bioreduction Pathways :
- The nitro group in related compounds has been shown to be reducible to amino groups, which may play a crucial role in their pharmacological effects and interactions within biological systems.
Data Table: Summary of Biological Activities
Q & A
Q. Key Intermediate Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and Boc protection (e.g., tert-butyl protons at δ 1.4–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects diastereomers .
What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
Basic Research Question
- 1H/13C NMR : Assigns proton environments (e.g., pyridinyl sulfanyl protons at δ 7.5–8.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm molecular weight (e.g., ~365 g/mol) .
- HPLC with UV Detection : Monitors impurities (<2%) using reverse-phase C18 columns and acetonitrile/water gradients .
What are the critical storage conditions to ensure the stability of this compound in laboratory settings?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Under inert gas (N2/Ar) to avoid hydrolysis of the Boc group .
- Solvent : Dissolve in anhydrous DMSO or DCM for long-term stability .
How can researchers optimize the stereochemical purity of this compound during synthesis?
Advanced Research Question
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control piperidine ring stereochemistry .
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to resolve racemic intermediates .
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
What mechanistic insights explain the reactivity of the sulfanyl and nitro functional groups under various reaction conditions?
Advanced Research Question
- Nitro Group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the pyridinyl ring. It can undergo reduction to amines under H2/Pd-C .
- Sulfanyl Group : Participates in nucleophilic substitutions (e.g., with alkyl halides) or oxidations (e.g., to sulfoxides using mCPBA) .
Data Contradiction Example : Conflicting reports on nitro group stability in acidic conditions may arise from varying solvent systems (e.g., HCl in dioxane vs. aqueous HCl) .
How should conflicting spectroscopic data (e.g., unexpected NMR signals) be systematically analyzed?
Advanced Research Question
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or rotamers .
- Impurity Profiling : Combine LC-MS/MS with ion mobility spectrometry to detect trace byproducts .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .
What strategies are effective for derivatizing the tert-butyl ester group to access novel analogs?
Advanced Research Question
- Deprotection : Treat with TFA/DCM (1:1) to expose the piperidine amine for subsequent acylations or alkylations .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids to modify the pyridinyl ring .
Example : Post-deprotection, coupling with 4-bromobenzene sulfonamide yields analogs with enhanced solubility .
Table 1: Synthetic Optimization Parameters
Table 2: Analytical Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
